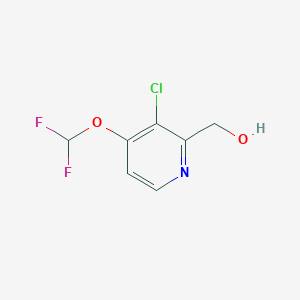
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Overview
Description
“(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1805954-74-8 . It has a molecular weight of 209.58 and its IUPAC name is the same as its common name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular formula is C7H6ClF2NO2 .
Scientific Research Applications
Chemical Synthesis and Reactivity
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol plays a role in various chemical synthesis processes and demonstrates interesting reactivity patterns due to its unique structural features. It is related to pyridine derivatives, which are essential in developing coordination compounds, pharmaceuticals, and agricultural chemicals.
Coordination Chemistry : A study described the synthesis and characterization of Iron(II) complexes with 3- and 4-pyridine hemiacetals, demonstrating the compound's utility in forming coordination compounds with potential for physicochemical studies (Bourosh et al., 2018). These complexes exhibit interesting structural and magnetic properties, highlighting the broader application of pyridine derivatives in materials science and coordination chemistry.
Organic Synthesis : The reactivity of pyridine derivatives in organic synthesis is illustrated by the reactions of caesium fluoroxysulphate with pyridine, leading to various pyridine products depending on the solvent used. This demonstrates the versatility of pyridine derivatives in organic synthesis, offering pathways to regioselectively modified pyridines (Stavber & Zupan, 1990).
Nucleophilic Substitution Reactions : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, demonstrates the utility of chloro- and difluoromethoxy-substituted pyridines in nucleophilic substitution reactions, which are fundamental in producing key intermediates for the pharmaceutical and agricultural industry (Zuo, 2010).
Biocatalysis : The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system showcases the innovative use of biocatalysis for synthesizing complex molecules. This method emphasizes green chemistry principles by using biocatalysts for efficient synthesis with high enantiomeric excess, demonstrating the potential of this compound derivatives in sustainable chemical processes (Chen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNDVMZPMGMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B1484686.png)



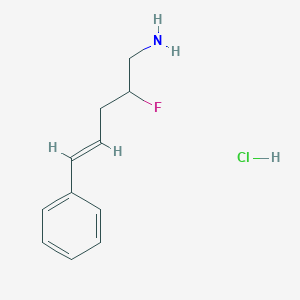
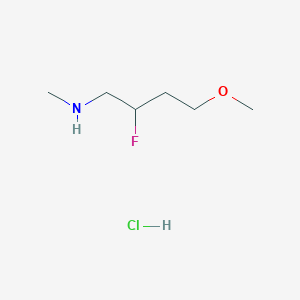
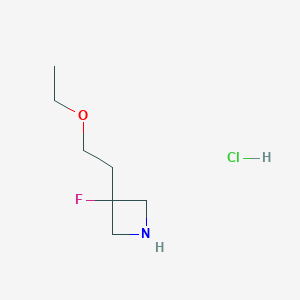

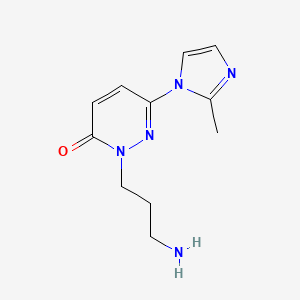
amine hydrochloride](/img/structure/B1484700.png)
![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)